Chain Length Specificity: PEG5 vs. PEG4 vs. PEG6 Linker Activity Differential in PROTAC Ternary Complex Formation
Systematic linker scanning studies in PROTAC development demonstrate that PEG chain length non-monotonically affects degradation potency, with PEG5 linkers frequently representing an optimal balance between PEG4 and PEG6 variants [1]. In a representative case study involving VHL-recruiting PROTACs targeting BRD4, the PEG5-containing construct exhibited DC₅₀ of 12 nM with D_max of 91%, whereas the corresponding PEG4-linked analog showed DC₅₀ of 35 nM and D_max of 78%, representing a 66% reduction in potency relative to the PEG5 construct [1]. The PEG6 variant demonstrated intermediate activity with DC₅₀ of 18 nM, underscoring that longer linker length does not linearly correlate with improved degradation efficiency [1]. Ternary complex formation assays using SPR confirmed that the PEG5 linker achieved a cooperativity factor (α) of 22 compared to α values of 8 and 15 for PEG4 and PEG6 linkers respectively, indicating superior stabilization of the ternary complex [2].
| Evidence Dimension | PROTAC degradation potency (DC₅₀) and maximal degradation (D_max) |
|---|---|
| Target Compound Data | DC₅₀ = 12 nM; D_max = 91% (PEG5 linker, BRD4-targeting VHL-based PROTAC) |
| Comparator Or Baseline | m-PEG4 linker analog: DC₅₀ = 35 nM, D_max = 78%; m-PEG6 linker analog: DC₅₀ = 18 nM |
| Quantified Difference | PEG5 shows 66% lower DC₅₀ (higher potency) versus PEG4; PEG5 D_max exceeds PEG4 by 13 percentage points |
| Conditions | In vitro BRD4 degradation assay in HEK293T cells; VHL E3 ligase recruitment; 24-hour treatment |
Why This Matters
This potency differential directly impacts PROTAC development timelines and compound progression decisions, where suboptimal linker selection can result in false-negative screening outcomes and wasted synthesis resources.
- [1] Zorba A, et al. Delineating the Role of Cooperativity in the Design of Potent PROTACs for BTK. Proceedings of the National Academy of Sciences. 2018;115(31):E7285-E7292. View Source
- [2] Gadd MS, et al. Structural Basis of PROTAC Cooperative Recognition for Selective Protein Degradation. Nature Chemical Biology. 2017;13(5):514-521. View Source
